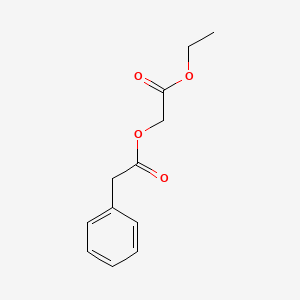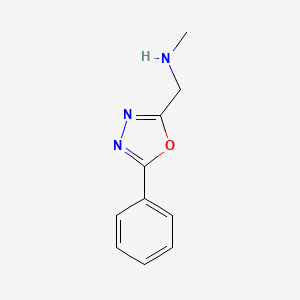
5-Methoxy-1H-indole-2-carbaldehyde
Descripción general
Descripción
5-Methoxy-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C10H9NO2 . It is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has attracted increasing attention in recent years due to its application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of 5-Methoxy-1H-indole-2-carbaldehyde involves several steps. One of the methods involves the use of active manganese (IV) oxide (MnO2) in N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then filtered through a Celite pad and the filtrate is evaporated in vacuo. The residue is purified by column chromatography using ethyl acetate-hexane as an eluent .Molecular Structure Analysis
The molecular structure of 5-Methoxy-1H-indole-2-carbaldehyde can be represented by the SMILES stringCOc1ccc2[nH]c(C=O)cc2c1 . The InChI code for this compound is 1S/C10H9NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-6,11H,1H3 . Chemical Reactions Analysis
5-Methoxy-1H-indole-2-carbaldehyde can participate in various chemical reactions. For instance, it can be used as a reactant in preparation of indolylquinoxalines by condensation reactions, reactant in preparation of alkylindoles via Ir-catalyzed reductive alkylation, reactant in arylation reactions using a palladium acetate catalyst, reactant in enantioselective Friedel-Crafts alkylation and reactant in stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .Physical And Chemical Properties Analysis
5-Methoxy-1H-indole-2-carbaldehyde is a solid compound . Its molecular weight is 175.18 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
- Indole Derivatives : 5-Methoxy-1H-indole-2-carbaldehyde serves as a versatile building block for synthesizing various indole derivatives. Researchers use it in condensation reactions to create compounds like indolylquinoxalines .
- Reductive Alkylation : It participates in Ir-catalyzed reductive alkylation reactions, leading to the preparation of alkylindoles .
- Arylation Reactions : Palladium acetate-catalyzed arylation reactions involving this compound yield valuable products .
- Tryptophan Dioxygenase Inhibitors : Scientists explore 5-Methoxy-1H-indole-2-carbaldehyde as a potential inhibitor of tryptophan dioxygenase, which plays a role in cancer immunomodulation .
- RNA Polymerase II Inhibitor : It contributes to the synthesis of inhibitors targeting the C-terminal domain of RNA polymerase II .
Synthetic Chemistry and Organic Synthesis
Medicinal Chemistry and Drug Development
Fluorescent Probes and Imaging Agents
Safety and Hazards
Direcciones Futuras
Indole derivatives, including 5-Methoxy-1H-indole-2-carbaldehyde, are ideal precursors for the synthesis of active molecules . They have attracted the attention of the chemical community due to their importance in natural products and drugs . Future research could focus on the development of novel methods of synthesis and the exploration of their potential applications in the treatment of various disorders .
Mecanismo De Acción
Target of Action
5-Methoxy-1H-indole-2-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could affect multiple pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
5-methoxy-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHXXJMABHGXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356584 | |
| Record name | 5-Methoxy-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21778-81-4 | |
| Record name | 5-Methoxy-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1H-indole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595593.png)





![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)

![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)


